molecular formula C6H13ClO3S B15325693 3-Propoxypropane-1-sulfonyl chloride

3-Propoxypropane-1-sulfonyl chloride

Cat. No.: B15325693
M. Wt: 200.68 g/mol
InChI Key: UKJPVSOKNXGTNB-UHFFFAOYSA-N
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Description

3-Propoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxypropane-1-sulfonyl chloride typically involves the reaction of 3-propoxypropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as follows:

3-Propoxypropane-1-sulfonic acid+SOCl23-Propoxypropane-1-sulfonyl chloride+SO2+HCl\text{3-Propoxypropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Propoxypropane-1-sulfonic acid+SOCl2​→3-Propoxypropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Propoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfides/Thiols: Formed by reduction reactions

Scientific Research Applications

3-Propoxypropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.

    Biology: It is used in the modification of biomolecules and the development of biochemical assays.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Propoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropanesulfonyl chloride
  • 2-Chloroethanesulfonyl chloride
  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride

Uniqueness

3-Propoxypropane-1-sulfonyl chloride is unique due to its propoxy group, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective.

Properties

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

IUPAC Name

3-propoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C6H13ClO3S/c1-2-4-10-5-3-6-11(7,8)9/h2-6H2,1H3

InChI Key

UKJPVSOKNXGTNB-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCS(=O)(=O)Cl

Origin of Product

United States

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